molecular formula C7H6ClN3O2 B2781135 3H-imidazo[4,5-b]pyridine-2-carboxylic acid hydrochloride CAS No. 1067193-30-9

3H-imidazo[4,5-b]pyridine-2-carboxylic acid hydrochloride

Cat. No.: B2781135
CAS No.: 1067193-30-9
M. Wt: 199.59
InChI Key: CBVLYYICTIRDRQ-UHFFFAOYSA-N
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Description

3H-imidazo[4,5-b]pyridine-2-carboxylic acid hydrochloride: is a heterocyclic compound that features an imidazole ring fused with a pyridine moiety. This compound is known for its significant biological activities and is used in various scientific research fields, including medicinal chemistry and pharmacology .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3H-imidazo[4,5-b]pyridine-2-carboxylic acid hydrochloride typically involves the condensation of pyridine-2,3-diamine with carboxylic acids or their equivalents under oxidative conditions. Common reagents include aldehydes and carboxylic acids, and the reactions are often catalyzed by various catalysts .

Industrial Production Methods: Industrial production methods for this compound involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as condensation, cyclization, and purification through crystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, often using reagents like hydrogen peroxide or other oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride.

    Substitution: Substitution reactions are common, where functional groups on the imidazo[4,5-b]pyridine ring are replaced with other groups using appropriate reagents.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted imidazo[4,5-b]pyridine derivatives .

Scientific Research Applications

Chemistry: In chemistry, 3H-imidazo[4,5-b]pyridine-2-carboxylic acid hydrochloride is used as a building block for the synthesis of more complex molecules. It is also studied for its reactivity and potential as a catalyst in organic reactions .

Biology: In biological research, this compound is investigated for its interactions with biological macromolecules, such as proteins and nucleic acids. It is used in studies related to enzyme inhibition and receptor binding .

Medicine: Medicinally, this compound has shown potential as a therapeutic agent. It is explored for its anti-inflammatory, anticancer, and antimicrobial properties. It is also studied as a potential drug candidate for various diseases .

Industry: In the industrial sector, this compound is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals .

Comparison with Similar Compounds

    Imidazo[4,5-c]pyridine: Another fused heterocyclic compound with similar biological activities.

    Imidazo[1,2-a]pyridine: Known for its use in medicinal chemistry and drug development.

    Imidazo[1,5-a]pyridine: Studied for its potential therapeutic applications.

Uniqueness: 3H-imidazo[4,5-b]pyridine-2-carboxylic acid hydrochloride is unique due to its specific structural features and the range of biological activities it exhibits. Its ability to interact with various molecular targets makes it a versatile compound in scientific research .

Properties

IUPAC Name

1H-imidazo[4,5-b]pyridine-2-carboxylic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5N3O2.ClH/c11-7(12)6-9-4-2-1-3-8-5(4)10-6;/h1-3H,(H,11,12)(H,8,9,10);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBVLYYICTIRDRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(N=C1)N=C(N2)C(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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